Cas no 176507-62-3 (2H-Isoindole-1-carboxylic acid ethyl ester)

2H-イソインドール-1-カルボン酸エチルエステルは、分子式C11H11NO2で表される有機化合物です。この化合物は、イソインドール骨格にカルボン酸エチルエステル基が結合した構造を持ち、医薬品中間体や有機合成の重要な構築ブロックとして利用されます。高い反応性と安定性を併せ持ち、特にヘテロ環化合物の合成において優れた反応性を示します。エステル基の存在により、さらなる化学修飾が容易であり、多様な誘導体合成への応用が可能です。純度が高く、結晶性に優れるため、実験室規模から工業生産まで幅広く使用されています。

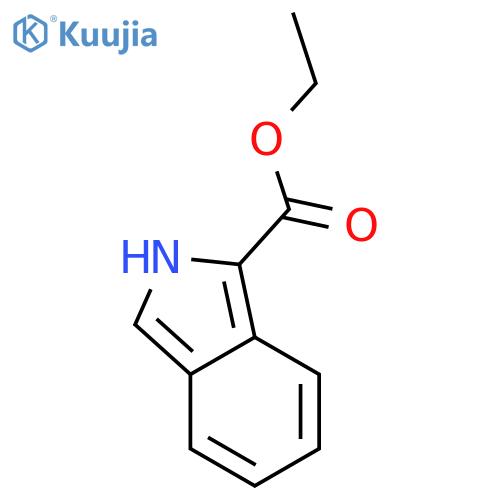

176507-62-3 structure

商品名:2H-Isoindole-1-carboxylic acid ethyl ester

CAS番号:176507-62-3

MF:C11H11NO2

メガワット:189.210542917252

MDL:MFCD20662722

CID:1107854

PubChem ID:44177530

2H-Isoindole-1-carboxylic acid ethyl ester 化学的及び物理的性質

名前と識別子

-

- 2H-Isoindole-1-carboxylic acid ethyl ester

- MFCD20662722

- 2H-Isoindole-1-carboxylicacidethylester

- ethyl 2H-isoindole-1-carboxylate

- SCHEMBL1948453

- SB34302

- CS-0341826

- F31219

- ethyl2H-isoindole-1-carboxylate

- 176507-62-3

-

- MDL: MFCD20662722

- インチ: InChI=1S/C11H11NO2/c1-2-14-11(13)10-9-6-4-3-5-8(9)7-12-10/h3-7,12H,2H2,1H3

- InChIKey: BVPSSFSWWXSMKD-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=C2C=CC=CC2=CN1

計算された属性

- せいみつぶんしりょう: 189.078978594g/mol

- どういたいしつりょう: 189.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 42.1Ų

2H-Isoindole-1-carboxylic acid ethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0876-250mg |

2H-Isoindole-1-carboxylic acid ethyl ester |

176507-62-3 | 96% | 250mg |

¥3480.09 | 2025-01-21 | |

| eNovation Chemicals LLC | D968598-100mg |

2H-Isoindole-1-carboxylic acid ethyl ester |

176507-62-3 | 95% | 100mg |

$340 | 2024-07-28 | |

| eNovation Chemicals LLC | D968598-250mg |

2H-Isoindole-1-carboxylic acid ethyl ester |

176507-62-3 | 95% | 250mg |

$455 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0876-500mg |

2H-Isoindole-1-carboxylic acid ethyl ester |

176507-62-3 | 96% | 500mg |

4655.75CNY | 2021-05-08 | |

| eNovation Chemicals LLC | D968598-5g |

2H-Isoindole-1-carboxylic acid ethyl ester |

176507-62-3 | 95% | 5g |

$4475 | 2024-07-28 | |

| eNovation Chemicals LLC | D968598-50mg |

2H-Isoindole-1-carboxylic acid ethyl ester |

176507-62-3 | 95% | 50mg |

$240 | 2024-07-28 | |

| abcr | AB537072-50mg |

2H-Isoindole-1-carboxylic acid ethyl ester; . |

176507-62-3 | 50mg |

€379.50 | 2024-08-02 | ||

| abcr | AB537072-100mg |

2H-Isoindole-1-carboxylic acid ethyl ester; . |

176507-62-3 | 100mg |

€540.40 | 2024-08-02 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0876-100mg |

2H-Isoindole-1-carboxylic acid ethyl ester |

176507-62-3 | 96% | 100mg |

¥2605.69 | 2025-01-21 | |

| eNovation Chemicals LLC | D968598-1g |

2H-Isoindole-1-carboxylic acid ethyl ester |

176507-62-3 | 95% | 1g |

$1115 | 2025-02-26 |

2H-Isoindole-1-carboxylic acid ethyl ester 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

176507-62-3 (2H-Isoindole-1-carboxylic acid ethyl ester) 関連製品

- 2199-43-1(Ethyl 1H-pyrrole-2-carboxylate)

- 27104-72-9(Methyl isoquinoline-1-carboxylate)

- 27104-73-0(Methyl isoquinoline-3-carboxylate)

- 50458-79-2(Ethyl Isoquinoline-3-carboxylate)

- 3770-50-1(Ethyl indole-2-carboxylate)

- 56365-71-0(2H-Isoindole-1-carboxylic acid, methyl ester)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:176507-62-3)2H-Isoindole-1-carboxylic acid ethyl ester

清らかである:99%

はかる:1g

価格 ($):1082.0